Superior Anticancer Cytotoxicity vs. Axitinib
A pyrazolo-benzothiazole hybrid (Compound 14) derived from the 4-(benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one scaffold was directly compared against the FDA-approved VEGFR inhibitor axitinib in a head-to-head cytotoxicity panel. Compound 14 demonstrated IC₅₀ values of 3.17–6.77 μM across colon (HT-29), prostate (PC-3), lung (A549), and glioblastoma (U87MG) cancer cell lines, which was superior to axitinib's IC₅₀ range of 4.88–21.7 μM against the same panel [1]. Compound 14 also displayed the strongest growth inhibition in 3D multicellular spheroids of PC-3 and U87MG cells, with mechanism-of-action studies confirming G0/G1 cell cycle arrest, apoptosis induction via mitochondrial membrane potential depolarization, increased ROS production, and DNA damage. Furthermore, Compound 14 exhibited significant in vitro VEGFR-2 kinase inhibition and in vivo antiangiogenic activity in a transgenic zebrafish Tg(fli1a:EGFP) model [1].
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) against human cancer cell lines |
|---|---|
| Target Compound Data | Compound 14: IC₅₀ = 3.17–6.77 μM (HT-29, PC-3, A549, U87MG) |
| Comparator Or Baseline | Axitinib (FDA-approved VEGFR inhibitor): IC₅₀ = 4.88–21.7 μM (same cell line panel) |
| Quantified Difference | Compound 14 IC₅₀ range is 1.5- to 3.2-fold more potent than axitinib; upper limit of axitinib range (21.7 μM) is 3.2-fold higher than Compound 14 upper limit (6.77 μM) |
| Conditions | MTT assay; cell lines HT-29 (colon), PC-3 (prostate), A549 (lung), U87MG (glioblastoma); normal cell line Hek-293T for selectivity; 3D multicellular spheroid model for PC-3 and U87MG |
Why This Matters
For procurement decisions in anticancer drug discovery programs, this scaffold yields derivatives with multi-cell-line potency superior to a marketed VEGFR inhibitor, combined with validated in vivo antiangiogenic activity, representing a higher probability of lead candidacy compared to single-target heterocyclic building blocks.
- [1] Reddy VG, Reddy TS, Jadala C, et al. Pyrazolo-benzothiazole hybrids: Synthesis, anticancer properties and evaluation of antiangiogenic activity using in vitro VEGFR-2 kinase and in vivo transgenic zebrafish model. European Journal of Medicinal Chemistry. 2019;182:111609. doi:10.1016/j.ejmech.2019.111609 View Source
